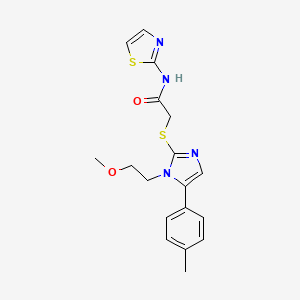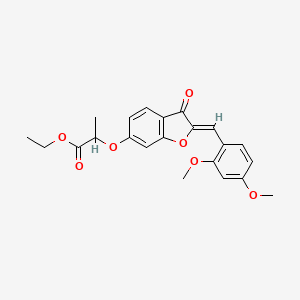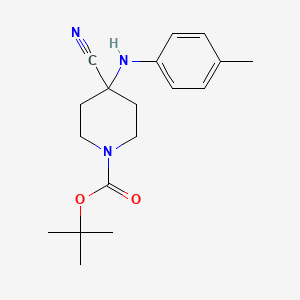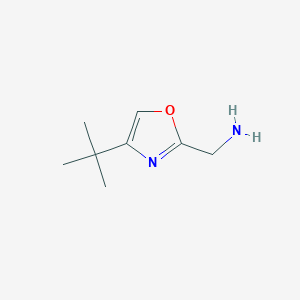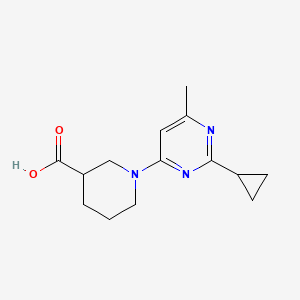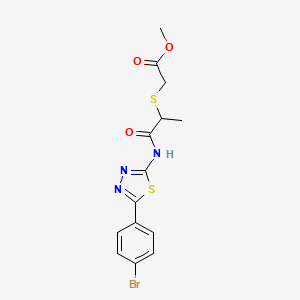![molecular formula C10H17NO2 B2745079 N-hydroxybicyclo[3.3.1]nonane-1-carboxamide CAS No. 256954-83-3](/img/structure/B2745079.png)
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxybicyclo[331]nonane-1-carboxamide is a compound with a unique bicyclic structure It is characterized by a bicyclo[331]nonane core, which is a rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxybicyclo[3.3.1]nonane-1-carboxamide typically involves multistep organic reactions. One common method is the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride, followed by subsequent transformations to introduce the hydroxy and carboxamide functionalities . Another approach involves the reaction of 4-oxahomoadamantan-5-one with hydrazine, leading to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-hydroxybicyclo[3.3.1]nonane-1-carboxamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into protein binding sites with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxy and carboxamide groups play crucial roles in forming hydrogen bonds and other interactions with target molecules.
Comparación Con Compuestos Similares
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide can be compared with other similar compounds, such as:
9-Borabicyclo[3.3.1]nonane: A versatile hydroborating reagent used in organic synthesis.
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide: A compound with similar structural features but different functional groups and applications.
The uniqueness of N-hydroxybicyclo[33
Propiedades
IUPAC Name |
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(11-13)10-5-1-3-8(7-10)4-2-6-10/h8,13H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGQFNJAPFGWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2744997.png)
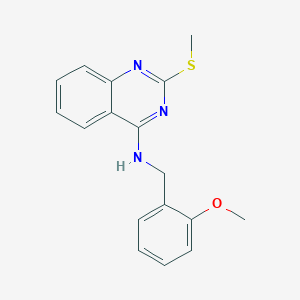
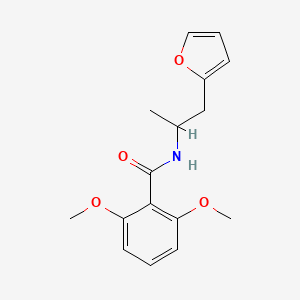
![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)

![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)
